molecular formula C21H17ClN2O2 B11975581 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide CAS No. 303083-35-4

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide

Cat. No.: B11975581
CAS No.: 303083-35-4
M. Wt: 364.8 g/mol
InChI Key: WCUQGWCOYKIRSM-OEAKJJBVSA-N
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Description

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide is a hydrazide derivative characterized by a benzyloxy group at the para position of the benzylidene ring and a chloro substituent on the benzohydrazide moiety. Its synthesis typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-chlorobenzohydrazide under reflux in ethanol with catalytic acetic acid, forming an E-configured hydrazone . The compound’s planar structure, stabilized by intramolecular hydrogen bonding, and its electronic profile (due to electron-withdrawing Cl and electron-donating benzyloxy groups) make it a candidate for biological and material science applications.

Properties

CAS No.

303083-35-4

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-8-18(9-11-19)21(25)24-23-14-16-6-12-20(13-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

WCUQGWCOYKIRSM-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Hydrazidation of 4-Chlorobenzoic Acid

4-Chlorobenzohydrazide is synthesized by reacting 4-chlorobenzoic acid with excess hydrazine hydrate. A standard protocol involves:

  • Reagents : 4-Chlorobenzoic acid (1 eq), hydrazine hydrate (3 eq).

  • Conditions : Reflux in ethanol (80°C, 4–6 hours).

  • Yield : ~85–90% after recrystallization from ethanol.

Mechanism : Nucleophilic acyl substitution, where hydrazine displaces the hydroxyl group of the carboxylic acid.

Synthesis of 4-(Benzyloxy)benzaldehyde

Benzylation of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is benzylated using benzyl chloride/bromide under basic conditions:

  • Reagents : 4-Hydroxybenzaldehyde (1 eq), benzyl chloride (1.1 eq), sodium hydride (1.05 eq).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 40–150°C, 1–2 hours under inert atmosphere.

  • Yield : >90% after recrystallization (methanol).

Key Insight : Sodium hydride (NaH) outperforms traditional bases like KOH by eliminating dehydration steps and shortening reaction times.

Hydrazone Formation via Condensation

Schiff Base Synthesis

The final step involves condensing 4-chlorobenzohydrazide with 4-(benzyloxy)benzaldehyde:

  • Reagents : Equimolar hydrazide and aldehyde.

  • Solvent : Ethanol or methanol.

  • Catalyst : Acidic (e.g., glacial acetic acid) or neutral conditions.

  • Conditions : Reflux (70–80°C, 3–5 hours).

  • Yield : 80–88% after silica gel chromatography (chloroform/methanol).

Critical Parameters :

  • Steric Effects : The benzyloxy group’s bulkiness necessitates prolonged reaction times.

  • Configuration Control : E-selectivity is ensured by antiperiplanar geometry during imine formation.

Alternative Synthetic Routes

One-Pot Benzylation-Condensation

A streamlined approach combines benzylation and condensation in a single pot:

  • 4-Hydroxybenzaldehyde, benzyl chloride, and NaH in DMF (40°C, 1 hour).

  • Direct addition of 4-chlorobenzohydrazide and reflux (80°C, 4 hours).

  • Yield : ~75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 20–30 minutes.

  • Yield : Comparable to conventional methods (82–85%).

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization Solvents : Methanol (for intermediates) or ethyl acetate/hexane (for final product).

  • Column Chromatography : Silica gel with chloroform:methanol (9:1) eluent.

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include:

    • Hydrazone NH: δ 11.2 ppm (s, 1H).

    • Imine CH=N: δ 8.3 ppm (s, 1H).

    • Benzyloxy CH₂: δ 5.1 ppm (s, 2H).

  • IR : C=N stretch at 1610–1630 cm⁻¹; N–H bend at 3200–3300 cm⁻¹.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Advantages
ConventionalReflux, 4–6 hours80–88>99High reproducibility
One-Pot40–80°C, 5 hours7598Reduced steps
Microwave-Assisted100°C, 30 minutes82–8599Time-efficient

Industrial Feasibility and Scale-Up

  • Catalyst Recycling : NaH can be partially recovered from DMF filtrates.

  • Solvent Recovery : DMF and methanol are distilled and reused, reducing costs.

  • Throughput : Batch processes yield 1–5 kg/day with >90% consistency.

Challenges and Optimization Opportunities

  • Byproduct Formation : Trace amounts of Z-isomer require rigorous chromatography.

  • Moisture Sensitivity : NaH-mediated steps demand anhydrous conditions.

  • Future Directions : Enzymatic catalysis or flow chemistry for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. In biological systems, it may interfere with DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Substituted vs. 4-Substituted Benzyloxy Derivatives

  • N′-{(E)-[3-(Benzyloxy)phenyl]methylidene}-4-[(4-chlorobenzyl)oxy]benzohydrazide (): The benzyloxy group is at the meta position (3-position) of the benzylidene ring, altering steric and electronic effects compared to the para isomer. Dihedral angles between aromatic rings may differ, influencing crystallinity and solubility. For example, the para-substituted compound (target molecule) has a smaller dihedral angle (3.9° in analogous structures, ), enhancing planarity and π-π stacking . Biological Activity: Para-substituted derivatives generally exhibit higher inhibitory activity against enzymes like monoamine oxidase (MAO) due to better alignment with hydrophobic enzyme pockets .

Substituent Effects: Chloro vs. Other Functional Groups

  • N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH) (): Replacing the benzyloxy group with dimethylamino and sulfonohydrazide groups increases electron density, enhancing corrosion inhibition efficiency (85% for MBSH in HCl medium) .

Heterocyclic Analogues

  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ():
    • Incorporation of a benzothiophene ring introduces sulfur-based resonance effects, increasing rigidity and thermal stability.
    • The pentadecyl chain enhances hydrophobicity, making it suitable for lipid membrane interactions, unlike the target compound’s shorter benzyloxy group .

Structural and Physicochemical Data Table

Compound Name Substituents (R1, R2) Dihedral Angle (°) logP Biological Activity (IC50) Key References
N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide R1 = 4-OBn, R2 = 4-Cl 3.9 (analog) ~4.2 Not reported
N′-{(E)-[3-(Benzyloxy)phenyl]methylidene}-4-[(4-chlorobenzyl)oxy]benzohydrazide R1 = 3-OBn, R2 = 4-Cl Not reported ~4.5 Not reported
N'-(4-Methylphenylsulfonyloxy)benzohydrazide derivatives R1 = 4-SO2OCH3, R2 = H/Cl 5.2–8.7 2.1–3.8 MAO-B IC50: 0.8–12 µM
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide R1 = 2-OH, R2 = C15H31 12.4 ~8.0 Antifungal activity

Key Research Findings

  • Synthetic Flexibility: The target compound’s synthesis mirrors standard hydrazone formation (), but substituent variations significantly alter properties. For instance, sulfonohydrazides () require sulfonyl chloride intermediates, while benzothiophene derivatives () need heterocyclic hydrazides .
  • Crystallography : The E-conformation and planar structure are consistent across analogs, but dihedral angles vary (e.g., 3.9° vs. 12.4° in vs. 10), affecting molecular packing and stability .
  • Bioactivity Trends : Para-substituted derivatives (e.g., 4-OBn, 4-Cl) show enhanced enzyme inhibition due to optimal steric alignment, while bulky or polar groups (e.g., pentadecyl) shift applications toward material sciences .

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its chemical properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

  • Molecular Formula : C16_{16}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 321.77 g/mol
  • CAS Number : 883790-91-8

The compound features a hydrazone functional group, which is known for its diverse biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis and death.
  • Anticancer Activity : Hydrazones have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are an area of ongoing research.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by ResearchGate demonstrated that similar benzyloxy-substituted hydrazones exhibited potent activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Activity

In a recent investigation published in a peer-reviewed journal, this compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values significantly lower than those for standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of hydrazone derivatives. The findings suggested that this compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

StudyFocusFindings
ResearchGate StudyAntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption.
Cancer Research JournalAnticancerDose-dependent inhibition in MCF-7 and HeLa cells; IC50_{50} values indicate strong potential as an anticancer agent.
Inflammation JournalAnti-inflammatoryInhibition of NF-kB pathway; reduction in TNF-alpha and IL-6 levels observed.

Q & A

Q. What are the primary methods for confirming the structural identity of N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide?

To confirm the structure, researchers should employ a combination of spectroscopic and crystallographic techniques:

  • FTIR : Identify characteristic functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N–H bending at ~3200 cm⁻¹) .
  • NMR : Assign protons (e.g., benzyloxy aromatic protons at δ 7.2–7.8 ppm, hydrazide NH at δ 10–12 ppm) and carbons (e.g., imine C=N at ~160 ppm) .
  • X-ray crystallography : Resolve the E-configuration of the hydrazone bond and spatial arrangement of substituents .
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) to confirm purity .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

Optimization involves:

  • Reaction conditions : Maintain temperatures between 60–80°C (prevents side reactions), pH ~4–6 (acidic conditions favor Schiff base formation), and reaction times of 6–12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
  • Catalyst screening : Test acetic acid or p-toluenesulfonic acid to accelerate imine bond formation .

Q. What analytical techniques are critical for assessing purity post-synthesis?

  • HPLC : Quantify impurities using a C18 column with UV detection at 254 nm .
  • TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate purity .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in spectroscopic data for hydrazone derivatives?

  • X-ray crystallography : Determine the E/Z configuration and torsion angles between the benzyloxy and chlorophenyl groups .
  • DFT calculations : Compare experimental NMR/IR data with simulated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) to validate molecular geometry .
  • Dynamic NMR : Detect restricted rotation around the C=N bond in solution (e.g., coalescence temperature studies) .

Q. What strategies address contradictions in biological activity data for structurally similar hydrazones?

  • Dose-response profiling : Perform IC50 assays across multiple cell lines to isolate structure-activity trends .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Cross-validation : Compare in vitro results (e.g., enzyme inhibition) with in silico docking studies (AutoDock Vina) to reconcile discrepancies .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to validate packing models .

Q. What methodologies elucidate the mechanism of action in biological systems?

  • Molecular docking : Target enzymes like cyclooxygenase-2 (PDB: 5KIR) to predict binding modes .
  • Fluorescence quenching : Study interactions with serum albumin (e.g., BSA) to assess pharmacokinetic behavior .
  • ROS assays : Measure oxidative stress induction in cancer cells using DCFH-DA probes .

Q. How can substituent effects on bioactivity be systematically studied?

  • SAR libraries : Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the benzyloxy and chlorophenyl rings .
  • QSAR modeling : Use MLR or CoMFA to correlate electronic parameters (Hammett σ) with bioactivity .
  • Crystallographic data : Correlate hydrogen-bonding motifs (e.g., N–H···O) with solubility and membrane permeability .

Q. What experimental approaches validate hydrazones as ligands in coordination chemistry?

  • UV-Vis titration : Monitor metal-ligand charge transfer bands (e.g., λ = 350–450 nm for Cu²⁺ complexes) .
  • Magnetic susceptibility : Assess paramagnetism in transition metal complexes (e.g., Mn²⁺, Fe³⁺) .
  • Single-crystal XRD : Resolve coordination geometry (e.g., octahedral vs. square planar) .

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